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molecular formula C13H7Cl2N B086689 2,9-Dichloroacridine CAS No. 1019-14-3

2,9-Dichloroacridine

Cat. No. B086689
M. Wt: 248.1 g/mol
InChI Key: AKJOYVDLIRSMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03957757

Procedure details

A mixture of 1 gm of 2,9-dichloroacridine [obtained by the process of Bogucka, Roczniki, Chem. Vol. 40 (1966) p 677]230 mg of sodium cyanide and 20 cc of methanol was heated for 4 hours at 140°C in a sealed tube and after cooling, the mixture was filtered. The precipitate was washed with acetone and dried. The product was purified by sublimation in vacuo at 0.1 mm Hg to obtain 530 mg of 2-chloro-9-cyano-acridine melting at 208°C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[C:5](Cl)[C:6]3[C:11]([N:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:3]=1.[C-:17]#[N:18].[Na+]>CO>[Cl:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[C:5]([C:17]#[N:18])[C:6]3[C:11]([N:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC2=C(C3=CC=CC=C3N=C2C=C1)Cl
Step Two
Name
Quantity
230 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the process of Bogucka, Roczniki, Chem
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The precipitate was washed with acetone
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product was purified by sublimation in vacuo at 0.1 mm Hg

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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